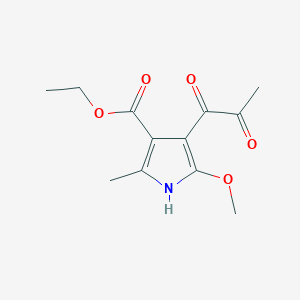

Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate

描述

属性

IUPAC Name |

ethyl 5-methoxy-2-methyl-4-(2-oxopropanoyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-5-18-12(16)8-6(2)13-11(17-4)9(8)10(15)7(3)14/h13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVORJZCWYUFBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C(=O)C(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2-methyl-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with pyruvic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrole derivatives.

科学研究应用

Applications in Scientific Research

Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate has several applications across multiple disciplines:

Organic Synthesis

This compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to introduce additional functional groups.

- Reduction : Capable of reducing carbonyl groups to alcohols.

- Substitution Reactions : Can react with nucleophiles like amines or thiols.

Biological Research

This compound is being studied for its potential biological activities:

- Antimicrobial Properties : Preliminary studies indicate that it may inhibit enzymes involved in microbial cell wall synthesis.

- Anticancer Activity : Investigated for its ability to affect cellular pathways related to proliferation and apoptosis.

Medicinal Chemistry

The compound is explored for its potential use in drug development:

- Pharmacophore Development : Its structural features may lead to the design of novel therapeutic agents targeting specific diseases.

Industrial Applications

In industry, it is utilized as an intermediate in the production of specialty chemicals, including dyes and pigments.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated that the compound inhibited the growth of several bacterial strains. The mechanism was linked to the inhibition of cell wall synthesis enzymes, suggesting a potential application in developing new antibiotics.

Case Study 2: Anticancer Research

Research exploring the anticancer properties revealed that this compound could induce apoptosis in cancer cell lines through modulation of signal transduction pathways. Further investigations are ongoing to elucidate the precise molecular mechanisms involved.

作用机制

The mechanism of action of Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, influencing cell proliferation and apoptosis.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent-Driven Structural and Functional Differences

The compound’s unique substituents distinguish it from related pyrrole derivatives. Key comparisons include:

Table 1: Substituent and Functional Group Comparison

Key Observations :

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry

- 1H NMR : In analogs like , methoxy groups resonate at δ 3.6–3.8 ppm, while aromatic protons (e.g., indole in ) appear at δ 7.0–7.5 ppm. The pyruvoyl group’s carbonyl (C=O) would likely produce a distinct 13C NMR signal near δ 190–200 ppm .

- HRMS: The target compound’s molecular ion ([M+H]⁺) is expected near m/z 268.1, consistent with its molecular formula (C₁₂H₁₅NO₅).

Solubility and Stability

- The pyruvoyl group may reduce stability under basic conditions due to keto-enol tautomerism, whereas methyl or phenyl substituents (e.g., ) enhance hydrophobicity and crystallinity.

- Analogs with polar groups (e.g., methoxycarbonylamino in ) exhibit improved aqueous solubility compared to non-polar derivatives .

生物活性

Ethyl 5-methoxy-2-methyl-4-pyruvoyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has gained attention in the scientific community due to its potential biological activities. This compound features a unique structural configuration that includes methoxy and pyruvoyl groups, which may contribute to its reactivity and biological effects. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

This compound has the molecular formula and is characterized by the following structural components:

- Pyrrole Ring : A five-membered ring containing one nitrogen atom.

- Methoxy Group : Contributes to the compound's lipophilicity.

- Pyruvoyl Group : Implicated in various biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 239.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 64 |

This suggests that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines. In vitro assays indicated that this compound affects cell cycle progression and induces apoptosis in certain cancer cells, although specific IC50 values were not disclosed in the available literature.

The proposed mechanism of action involves inhibition of enzymes related to microbial cell wall synthesis, leading to bacterial cell death. Additionally, its interaction with cellular receptors may modulate signal transduction pathways associated with cell growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives, including this compound, highlighted its low nanomolar inhibition of bacterial DNA gyrase B. This enzyme is crucial for bacterial DNA replication, making it an attractive target for antibiotic development .

Case Study 2: Anticancer Properties

In another investigation focused on anticancer activity, researchers treated various cancer cell lines with this compound. The results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for pyrrole-3-carboxylate derivatives, and how can they be adapted for this compound?

- Answer: Synthesis typically involves condensation of ethyl pyrrole-2-carboxylate intermediates with acyl chlorides or pyruvoyl derivatives. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with isoquinolinecarbonyl chloride under reflux in anhydrous DCM, yielding derivatives with moderate yields (e.g., 40–45% for similar compounds) . Acid-base extraction and recrystallization (ethanol/water) are standard purification steps. Adaptations for the pyruvoyl group may require controlled acylation conditions to preserve the methoxy and methyl substituents.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Answer:

- 1H NMR: Key signals include methoxy protons (δ ~3.8–4.3 ppm), ethyl ester protons (quartet δ ~4.2 ppm, triplet δ ~1.3 ppm), and pyrrole NH (δ ~12.5 ppm, broad). Splitting patterns help confirm substitution positions .

- ESI-MS: Molecular ion peaks (e.g., m/z 309.3 for analogous compounds) validate the molecular formula. Fragmentation patterns distinguish substituents like pyruvoyl vs. acetyl groups .

- X-ray crystallography: Used to resolve ambiguities in regiochemistry (e.g., distinguishing 2- vs. 3-substituted pyrroles). Software like WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids .

Q. How can researchers optimize reaction yields for ester-functionalized pyrroles?

- Answer: Yield optimization involves:

- Temperature control: Avoid side reactions (e.g., ester hydrolysis) by maintaining reflux conditions below 80°C in aprotic solvents (e.g., DCM or THF).

- Catalyst screening: Lewis acids (e.g., ZnCl₂) may enhance acylation efficiency.

- Protection/deprotection: Use tert-butyloxycarbonyl (Boc) groups to shield reactive NH sites during synthesis .

Advanced Research Questions

Q. How do crystallographic data resolve structural contradictions in pyrrole derivatives?

- Answer: X-ray diffraction provides unambiguous bond-length and angle measurements. For example, SHELXL refinement (using R factors <0.06) can confirm the pyruvoyl group’s keto-enol tautomerism by analyzing C=O and C–O bond lengths . Hydrogen-bonding patterns (e.g., N–H···O interactions) further validate molecular packing and substituent orientation .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Answer: Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) calculate Fukui indices to identify reactive sites. For instance:

- Electrophilic attack: High electron density at the pyrrole C-3 position (due to ester and methoxy groups) directs electrophiles to C-4 or C-5 .

- Nucleophilic substitution: Methoxy groups deactivate adjacent positions, while pyruvoyl carbonyls act as electrophilic centers .

Q. How can researchers address discrepancies between experimental and theoretical spectral data?

- Answer:

- NMR: Compare experimental shifts with computed values (via Gaussian NMR modules). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.

- IR/Raman: Overlap between computed (e.g., C=O stretch at ~1700 cm⁻¹) and experimental spectra validates functional groups. Deviations may signal crystallographic vs. solution-state differences .

Q. What strategies mitigate challenges in crystallizing polar pyrrole derivatives?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。